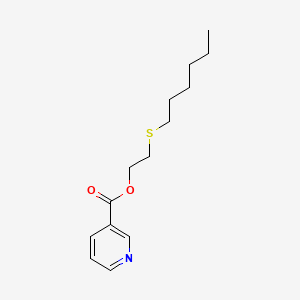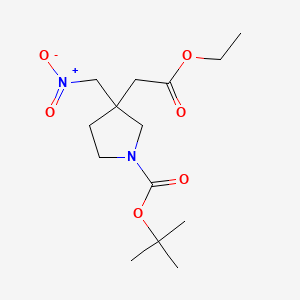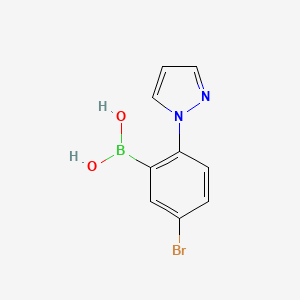![molecular formula C7H15N3O2S B14080833 Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C7H15N3O2S and a molecular weight of 205.278 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a thioxomethyl group attached to a methylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl typically involves the reaction of hydrazinecarboxylic acid derivatives with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low temperature.
Substitution: Halides, amines; conditionsorganic solvent, mild heating.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups replacing the thioxomethyl group.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. It may also interact with cellular signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarboxylic acid, 1-(1,1-dimethylethyl)-2-[(methylamino)thioxomethyl]
- 2-(Methylcarbamothioyl)-1-(2-methyl-2-propanyl)hydrazinecarboxylic acid
Uniqueness
Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl is unique due to its specific structural features, such as the presence of both hydrazinecarboxylic acid and thioxomethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C7H15N3O2S |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
tert-butyl N-(methylcarbamothioylamino)carbamate |
InChI |
InChI=1S/C7H15N3O2S/c1-7(2,3)12-6(11)10-9-5(13)8-4/h1-4H3,(H,10,11)(H2,8,9,13) |
Clave InChI |
KMCSDYDWTVCMHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)




![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)


